(R)-Ttbk1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

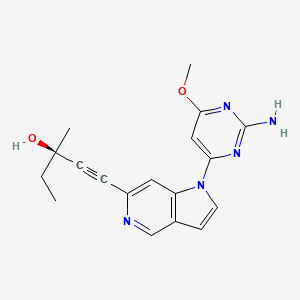

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19N5O2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(3R)-1-[1-(2-amino-6-methoxypyrimidin-4-yl)pyrrolo[3,2-c]pyridin-6-yl]-3-methylpent-1-yn-3-ol |

InChI |

InChI=1S/C18H19N5O2/c1-4-18(2,24)7-5-13-9-14-12(11-20-13)6-8-23(14)15-10-16(25-3)22-17(19)21-15/h6,8-11,24H,4H2,1-3H3,(H2,19,21,22)/t18-/m1/s1 |

InChI Key |

HPJVZSVEIGCFJP-GOSISDBHSA-N |

Isomeric SMILES |

CC[C@](C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |

Canonical SMILES |

CCC(C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Ttbk1-IN-1: A Deep Dive into its Mechanism of Action for Neurodegenerative Disease Research

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of (R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1). TTBK1 is a promising therapeutic target for Alzheimer's disease and other tauopathies due to its role in the pathological phosphorylation of tau protein. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the inhibitor's potency, selectivity, and its effects in preclinical models.

Core Mechanism of Action

This compound is the (R)-enantiomer of TTBK1-IN-1, a brain-penetrant small molecule that potently and selectively inhibits TTBK1.[1] TTBK1 is a serine/threonine kinase primarily expressed in the central nervous system.[2] Its overexpression and increased activity are associated with the hyperphosphorylation of tau protein at several sites implicated in the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease.[2][3]

By inhibiting TTBK1, this compound effectively reduces the phosphorylation of tau at disease-relevant epitopes. This mechanism is crucial as hyperphosphorylated tau detaches from microtubules, leading to microtubule instability and the formation of toxic tau aggregates.[3][4] Preclinical studies have demonstrated that inhibition of TTBK1 can mitigate this pathological cascade, suggesting a potential disease-modifying therapeutic strategy.[3]

A closely related compound, BIIB-TTBK1i, which is likely the racemic mixture or one of the enantiomers of TTBK1-IN-1, has been shown to decrease tau phosphorylation in a dose-dependent manner in vivo.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for TTBK1-IN-1 and its related compound BIIB-TTBK1i. Data for the specific (R)-enantiomer is limited in publicly available literature; however, TTBK1-IN-1 is a racemic mixture, and the (R)-enantiomer is expected to have similar or potentially superior activity.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| TTBK1-IN-1 | TTBK1 | Biochemical Assay | 2.7 | [5] |

| BIIB-TTBK1i | TTBK1 | Recombinant Kinase Assay | ~9.5 | [4] |

| BIIB-TTBK1i | TTBK1 | Cellular Assay (pS422 Tau FRET) | 9.75 ± 1.38 | [4] |

Table 1: Potency of TTBK1 Inhibitors

| Compound | Kinase Panel | Selectivity Profile | Reference |

| BIIB-TTBK1i | In vivo kinome-wide (KiNativ) | At 75 mg/kg, inhibited only 3 other kinases besides TTBK1/TTBK2 by >50%. | [3] |

Table 2: Kinase Selectivity Profile of BIIB-TTBK1i

Signaling Pathway

The signaling pathway affected by this compound is central to the pathogenesis of tauopathies. TTBK1 directly phosphorylates tau at multiple serine and threonine residues, contributing to its hyperphosphorylation. This pathological modification leads to a cascade of events including microtubule destabilization, formation of paired helical filaments (PHFs), and ultimately, neurofibrillary tangles. This compound, by inhibiting TTBK1, aims to interrupt this pathological cascade at an early stage.

Caption: TTBK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen™)

This protocol is a representative method for determining the biochemical potency of TTBK1 inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against TTBK1.

Materials:

-

Recombinant human TTBK1 enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

ATP

-

This compound (serially diluted)

-

Assay buffer (e.g., Kinase Buffer A)

-

384-well plate

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a mixture of TTBK1 enzyme and Eu-anti-tag antibody in assay buffer and add to the wells.

-

Prepare a solution of the kinase tracer and ATP in assay buffer and add to the wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) is measured.

-

The FRET signal is calculated as the ratio of the acceptor to donor emission.

-

IC50 values are determined by fitting the dose-response curve using a four-parameter logistic model.

Caption: Workflow for LanthaScreen™ Biochemical Kinase Assay.

Cellular Tau Phosphorylation Assay (HEK293T Overexpression)

This protocol describes a cell-based assay to measure the inhibition of TTBK1-mediated tau phosphorylation.[4]

Objective: To determine the cellular potency of this compound in inhibiting TTBK1-induced tau phosphorylation at serine 422 (pS422).

Materials:

-

HEK293T cells

-

Plasmids encoding full-length human TTBK1 and human tau (2N4R)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (serially diluted)

-

Cell lysis buffer

-

Homogeneous Time-Resolved Fluorescence (HTRF) FRET reagents for pS422 Tau (e.g., anti-Tau5-d2 acceptor and anti-pS422-Tau-Tb cryptate donor)

Procedure:

-

Co-transfect HEK293T cells with plasmids expressing TTBK1 and tau.

-

After 24-48 hours, treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).

-

Lyse the cells and transfer the lysates to a 384-well plate.

-

Add the HTRF FRET antibody pair (anti-Tau5-d2 and anti-pS422-Tau-Tb) to the lysates.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the HTRF signal on a compatible plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

-

The HTRF ratio is calculated, and IC50 values are determined from the dose-response curve.

Caption: Workflow for Cellular Tau Phosphorylation HTRF Assay.

In Vivo Mouse Hypothermia Model for Tau Phosphorylation

This in vivo model is used to assess the ability of TTBK1 inhibitors to reduce tau phosphorylation in the brain.[5]

Objective: To evaluate the in vivo efficacy of this compound in reducing tau phosphorylation at disease-relevant sites in a mouse model.

Materials:

-

Wild-type mice (e.g., C57BL/6)

-

Isoflurane for anesthesia

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control

-

Brain homogenization buffer

-

Antibodies for Western blotting (e.g., anti-pS422 Tau, anti-total Tau)

Procedure:

-

Administer this compound or vehicle to mice via i.p. injection at various doses.

-

Shortly after injection (e.g., 5 minutes), induce hypothermia by exposing the mice to isoflurane anesthesia at room temperature for a defined period (e.g., 1 hour). A control group is maintained at a normal body temperature.

-

At the end of the anesthesia period, euthanize the mice and rapidly dissect the brains.

-

Homogenize brain tissue (e.g., cortex and hippocampus) in lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration of the brain lysates.

-

Analyze the levels of phosphorylated tau (e.g., pS422) and total tau by Western blotting or other quantitative immunoassays.

-

Quantify the band intensities and express the level of phosphorylated tau as a ratio to total tau.

Caption: Workflow for In Vivo Mouse Hypothermia Model.

Conclusion

This compound is a potent and selective inhibitor of TTBK1 with a clear mechanism of action targeting the pathological hyperphosphorylation of tau. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of TTBK1 inhibitors as a potential therapeutic strategy for Alzheimer's disease and related tauopathies. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of the scientific rationale and practical execution of studies involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (R)-Ttbk1-IN-1 and its Target Protein TTBK1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tau tubulin kinase 1 (TTBK1) is a neuron-specific serine/threonine and tyrosine kinase that has emerged as a critical therapeutic target in the context of neurodegenerative diseases, most notably Alzheimer's disease (AD) and other tauopathies.[1][2][3] Its role in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs), and its involvement in the phosphorylation of TDP-43, a protein implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD), underscore its significance in the pathology of these debilitating conditions.[1][4][5] This technical guide provides a comprehensive overview of TTBK1 and a potent, selective, and brain-penetrant inhibitor, (R)-Ttbk1-IN-1. It details the biochemical and cellular activity of this compound and related compounds, outlines key experimental protocols for its evaluation, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to TTBK1

TTBK1 is a member of the casein kinase 1 (CK1) superfamily, with its expression largely restricted to the central nervous system (CNS).[6] This brain-specific expression pattern makes it an attractive drug target, potentially minimizing off-target effects in peripheral tissues.[6] TTBK1 has been shown to phosphorylate tau protein at several sites associated with AD pathology, including Ser198, Ser199, Ser202, and Ser422.[7] The phosphorylation of tau by TTBK1 reduces its affinity for microtubules, leading to microtubule destabilization and promoting the aggregation of tau into paired helical filaments (PHFs), the primary constituent of NFTs.[1] Furthermore, TTBK1 can phosphorylate TDP-43, promoting its mislocalization from the nucleus to the cytoplasm and its aggregation, which are hallmark features of ALS and FTLD-TDP.[4][5][8]

This compound: A Potent and Selective TTBK1 Inhibitor

This compound is the (R)-enantiomer of TTBK1-IN-1 (also known as BIIB-TTBK1i and BGN31), a potent, selective, and brain-penetrant inhibitor of TTBK1.[9][10][11] Its development represents a significant step towards understanding the therapeutic potential of TTBK1 inhibition.

Mechanism of Action

This compound, like its racemic counterpart, is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TTBK1 kinase domain and preventing the transfer of a phosphate group to its substrates.[2]

Quantitative Data

The following tables summarize the available quantitative data for TTBK1 inhibitors, providing a comparative overview of their potency and properties.

Table 1: In Vitro Potency of TTBK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| TTBK1-IN-1 | TTBK1 | Biochemical | 2.7 | [12][13][14] |

| BIIB-TTBK1i | TTBK1 | Biochemical | ~9.5 | [1][15][16] |

| BIIB-TTBK1i | TTBK1 | Cellular (pTau S422 FRET) | 9.75 ± 1.38 | [1] |

| Compound 31 | TTBK1 | Cellular | 315 | [9] |

| BGN8 | TTBK1 | Biochemical | 60 | [10] |

| BGN8 | TTBK1 | Cellular | 571 | [9][10] |

| BGN18 | TTBK1/2 | Biochemical | 13-18 | [10] |

| BGN18 | TTBK1 | Cellular | 259 | [10] |

| BMS1 | TTBK1 | Biochemical | 120 | [17][18] |

| BMS1 | TTBK2 | Biochemical | 170 | [17][18] |

| AMG28 | TTBK1 | Biochemical | 199 | [19][20] |

| AMG28 | TTBK1 | Cellular (pTau S422) | 1850 | [19][20] |

| AZD5363 | hTTBK1 | MMSA | 6920 | [21] |

| A-674563 | hTTBK1 | MMSA | 5800 | [21] |

| GSK690693 | hTTBK1 | MMSA | 5280 | [21] |

Table 2: In Vivo Data for TTBK1 Inhibitors

| Compound | Model System | Dosing | Effect | Reference |

| TTBK1-IN-1 | Isoflurane-induced hypothermia mice | 20 mg/kg, IP | 21% decrease in pTau S422 | [12] |

| TTBK1-IN-1 | Isoflurane-induced hypothermia mice | 60 mg/kg, IP | 60% decrease in pTau S422 | [12] |

| TTBK1-IN-1 | Isoflurane-induced hypothermia mice | 180 mg/kg, IP | Significant decrease in pTau | [12][14] |

| Compound 31 | Rat | N/A | Kp,uu: 0.32 | [9] |

Signaling Pathways Involving TTBK1

TTBK1 is a key player in the phosphorylation cascades that lead to the pathological aggregation of tau and TDP-43.

Caption: TTBK1 signaling in neurodegeneration and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TTBK1 inhibitors.

Biochemical Kinase Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant TTBK1 enzyme

-

TTBK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[22]

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[23]

-

This compound or other test compounds

-

96-well white plates[22]

-

Luminometer

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.[22]

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

5 µL of Compound Solution (or vehicle for controls).

-

5 µL of Substrate Solution.

-

5 µL of ATP Solution.

-

-

Initiate Reaction: Add 5 µL of diluted TTBK1 Enzyme Solution to each well to start the kinase reaction. For the "Blank" control, add kinase assay buffer instead of the enzyme.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature or 30°C.[22][25]

-

Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 20 µL) to each well. Incubate for 40 minutes at room temperature.[24]

-

ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent twice the kinase reaction volume (e.g., 40 µL) to each well. Incubate for 30-60 minutes at room temperature.[24]

-

Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the ADP-Glo™ TTBK1 Kinase Assay.

Cellular Tau Phosphorylation Assay

This assay measures the ability of a compound to inhibit TTBK1-mediated phosphorylation of tau in a cellular context.

Materials:

-

HEK293 or a relevant neuronal cell line (e.g., SH-SY5Y).

-

Expression plasmids for human TTBK1 and human tau (e.g., 2N4R isoform).[1]

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

Lysis buffer.

-

Antibodies:

-

Primary antibody against phospho-tau (e.g., pS422).

-

Primary antibody for total tau (for normalization).

-

Loading control antibody (e.g., GAPDH, β-actin).

-

Appropriate secondary antibodies.

-

-

Western blot or ELISA/FRET-based detection system.[1]

Protocol (Western Blot-based):

-

Cell Culture and Transfection: Seed cells in appropriate culture plates. Co-transfect cells with TTBK1 and tau expression plasmids using a suitable transfection reagent.

-

Compound Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total tau and a loading control for normalization.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal and the loading control. Calculate the percent inhibition of tau phosphorylation at each inhibitor concentration and determine the cellular IC50.

Conclusion

TTBK1 represents a promising therapeutic target for neurodegenerative diseases characterized by tau and TDP-43 pathology. This compound and its related compounds are valuable chemical tools for elucidating the biological functions of TTBK1 and for assessing the therapeutic potential of its inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of neuroscience. Further research into the selectivity, long-term efficacy, and safety of TTBK1 inhibitors will be crucial for their translation into clinical applications.

References

- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]

- 3. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms and consequences of TDP-43 phosphorylation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 | PLOS Genetics [journals.plos.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

- 14. biocompare.com [biocompare.com]

- 15. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. promega.com [promega.com]

- 24. ulab360.com [ulab360.com]

- 25. carnabio.com [carnabio.com]

- 26. ulab360.com [ulab360.com]

(R)-Ttbk1-IN-1: A Potent and Selective Inhibitor of Tau Tubulin Kinase 1 for Reducing Tau Phosphorylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tau tubulin kinase 1 (TTBK1) is a central nervous system-specific serine/threonine kinase implicated in the pathological hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.[1][2] The development of selective TTBK1 inhibitors is a promising therapeutic strategy to mitigate tau pathology. This technical guide provides a comprehensive overview of (R)-Ttbk1-IN-1, a potent, selective, and brain-penetrant TTBK1 inhibitor. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and workflows.

Introduction to TTBK1 and its Role in Tau Phosphorylation

TTBK1 is a member of the casein kinase 1 superfamily and is primarily expressed in the neurons of the brain.[3] Its expression is elevated in the brains of Alzheimer's disease patients.[4] TTBK1 directly phosphorylates tau protein at several sites associated with neurofibrillary tangles, most notably at Serine 422 (pS422).[1][3][4] This phosphorylation event is considered a critical step in the cascade leading to tau aggregation and subsequent neuronal dysfunction.[5] TTBK1's restricted expression to the CNS makes it an attractive therapeutic target, as inhibition is less likely to cause systemic side effects.[2] However, the high degree of homology between the kinase domains of TTBK1 and its ubiquitously expressed isoform, TTBK2, presents a challenge for developing selective inhibitors.[2]

This compound: A Profile of a Potent TTBK1 Inhibitor

This compound (also referred to as TTBK1-IN-1 and BIIB-TTBKi) is a small molecule inhibitor designed for high potency and selectivity for TTBK1.[6][7][8] It is a brain-penetrant compound that has demonstrated efficacy in reducing tau phosphorylation in both in vitro and in vivo models.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of TTBK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | TTBK1 | Biochemical | 2.7 | [6][7] |

| BIIB-TTBK1i | TTBK1 | Recombinant Kinase Assay (10 µM ATP) | ~9.5 | [6] |

| BIIB-TTBK1i | TTBK1 | Cellular (HEK293, pS422 Tau FRET) | 9.75 ± 1.38 | [6][9] |

| Compound 31 | TTBK1 | Cellular | 315 | [10][11] |

| BGN8 | TTBK1 | Biochemical | 60 | [8] |

| BGN8 | TTBK1 | Cellular | 571 | [8][10] |

| NIK Inhibitor | TTBK1 | Not Specified | 738 | [2] |

| NIK Inhibitor | TTBK2 | Not Specified | 801 | [2] |

Table 2: In Vivo Dose-Response of TTBK1-IN-1 on Tau Phosphorylation

| Model | Compound | Dose (mg/kg, i.p.) | Effect on pS422 Tau | Reference |

| Isoflurane-induced hypothermia mice | TTBK1-IN-1 | 20 | 21% decrease | [7] |

| Isoflurane-induced hypothermia mice | TTBK1-IN-1 | 60 | 60% decrease | [7] |

| Isoflurane-induced hypothermia mice | TTBK1-IN-1 | 180 | Significant decrease | [7] |

Table 3: Kinome Selectivity of BIIB-TTBK1i

| Kinase | Target Engagement (% signal reduction at 1µM) | Reference |

| TTBK1 | >95% | [6] |

| TTBK2 | >95% | [6] |

| CK1delta | High | [6] |

| PITSLRE (CDC2L1) | High | [6] |

| TAO2 | High | [6] |

| Only 4 kinases showed >50% reduction at 75mg/kg in vivo | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

In Vitro TTBK1 Kinase Activity Assay

This protocol is for a generic biochemical kinase assay to determine the IC50 of an inhibitor against purified TTBK1.

-

Reagents and Materials:

-

Purified recombinant TTBK1 enzyme.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

ATP (at Km concentration for TTBK1).

-

TTBK1 substrate (e.g., myelin basic protein or a specific peptide).

-

This compound or other test compounds.

-

ADP-Glo™ Kinase Assay kit (Promega) for detection.

-

96-well or 384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO, then dilute in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add the TTBK1 enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

-

Cellular Tau Phosphorylation Assay (FRET)

This cell-based assay measures the inhibition of TTBK1-mediated tau phosphorylation in a cellular context.[6][9]

-

Reagents and Materials:

-

HEK293 cells.

-

Expression plasmids for full-length TTBK1 and human tau (2N4R).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

Cisbio Bioassays HTRF kit for pS422 Tau detection (anti-Tau5-d2 and anti-phospho S422 Tau-Tb cryptate antibodies).

-

384-well white plates.

-

-

Procedure:

-

Co-transfect HEK293 cells with TTBK1 and human tau expression plasmids.

-

Plate the transfected cells in 384-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).

-

Lyse the cells using the lysis buffer provided with the HTRF kit.

-

Add the HTRF antibody mix (anti-Tau5-d2 and anti-pS422-Tb) to the cell lysates.

-

Incubate for 2-4 hours at room temperature to allow for antibody binding.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the ratio of acceptor to donor fluorescence and determine the IC50 value.

-

In Vivo Mouse Hypothermia Model for Tau Phosphorylation

This in vivo model is used to induce tau hyperphosphorylation and assess the efficacy of TTBK1 inhibitors in the brain.[6][12][13]

-

Animals and Reagents:

-

Wild-type mice (e.g., C57BL/6).

-

Isoflurane anesthetic.

-

This compound or other test compounds formulated for intraperitoneal (i.p.) injection.

-

Vehicle control (e.g., saline, DMSO/Cremophor mixture).

-

Rectal probe for temperature monitoring.

-

Dissection tools and liquid nitrogen for tissue collection.

-

-

Procedure:

-

Administer the test compound or vehicle to the mice via i.p. injection.

-

After a short pre-treatment period (e.g., 5 minutes), anesthetize the mice with isoflurane.[7]

-

Induce hypothermia by placing the anesthetized mice at room temperature for a defined period (e.g., 60 minutes).[12]

-

Monitor the core body temperature throughout the procedure.

-

At the end of the hypothermia period, euthanize the mice.

-

Rapidly dissect the brain, isolate regions of interest (e.g., cortex, hippocampus), and snap-freeze in liquid nitrogen.

-

Store tissues at -80°C until further analysis.

-

Western Blot Analysis of Phospho-Tau

This protocol is for the detection and quantification of phosphorylated tau in brain tissue lysates from the in vivo model.[14][15]

-

Reagents and Materials:

-

Brain tissue homogenates.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-pS422 Tau, anti-total Tau, and a loading control (e.g., anti-GAPDH or anti-beta-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Homogenize brain tissue in lysis buffer and determine protein concentration.

-

Denature protein lysates in sample buffer by heating.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pS422 Tau) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities and normalize the pS422 Tau signal to total Tau and the loading control.

-

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to TTBK1 and the evaluation of its inhibitors.

TTBK1 Signaling in Tau Phosphorylation

Caption: TTBK1 signaling pathway leading to tau phosphorylation and pathology.

Experimental Workflow for this compound Characterization

References

- 1. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Phosphorylation and Dephosphorylation of Tau Protein During Synthetic Torpor [frontiersin.org]

- 11. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scantox.com [scantox.com]

- 13. Temperature-induced Artifacts in Tau Phosphorylation: Implications for Reliable Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting phospho-Ser422 by active Tau Immunotherapy in the THYTau22 mouse model: a suitable therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

role of TTBK1 in Alzheimer's disease pathology

An In-depth Technical Guide on the Role of Tau-Tubulin Kinase 1 (TTBK1) in Alzheimer's Disease Pathology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is characterized by two primary neuropathological hallmarks: extracellular plaques of amyloid-β (Aβ) and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While the exact mechanisms driving AD pathogenesis are still under intense investigation, the enzymatic processes leading to tau hyperphosphorylation have emerged as a critical area of focus for therapeutic development. Tau-tubulin kinase 1 (TTBK1), a neuron-specific serine/threonine/tyrosine kinase, has been identified as a key player in the pathological phosphorylation of tau.[1][2] TTBK1 expression is elevated in AD brains and is localized in regions where early tau pathology develops, such as the entorhinal cortex and hippocampus.[3][4] This kinase directly phosphorylates tau at several sites associated with AD pathology, promotes tau aggregation, and interacts synergistically with Aβ to exacerbate neurodegenerative processes.[1][5][6] Consequently, TTBK1 represents a promising therapeutic target for mitigating tauopathy in Alzheimer's disease and other related neurodegenerative disorders.[7][8] This document provides a comprehensive technical overview of TTBK1's role in AD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.

TTBK1 Expression and Localization in the Alzheimer's Brain

TTBK1 is a member of the casein kinase 1 (CK1) superfamily and is specifically expressed in the central nervous system (CNS), particularly within the cytoplasm of cortical and hippocampal neurons.[1][2][9] In situ hybridization and immunohistochemistry studies have revealed abundant TTBK1 mRNA and protein in these regions in both healthy and AD brains.[10][11] However, TTBK1 protein expression is significantly upregulated in the frontal cortex of AD patients.[3][9]

Notably, TTBK1 immunoreactivity co-localizes with diffuse, pre-tangle phospho-tau (specifically at Serine 422), but not with mature, thioflavin-S-positive NFTs.[3][10] This suggests that TTBK1 is involved in the early stages of tangle formation before the aggregation of fibrillar tau.[10][11] Its high expression in the entorhinal cortex, where tau pathology originates in AD, further underscores its potential role in initiating the disease cascade.[4][5]

The Role of TTBK1 in Tau Phosphorylation and Aggregation

TTBK1's primary pathogenic role in AD is its ability to phosphorylate the tau protein at multiple disease-associated sites. This hyperphosphorylation reduces tau's affinity for microtubules, leading to cytoskeletal instability and promoting the aggregation of tau into paired helical filaments (PHFs), the main component of NFTs.[8][12]

Direct Tau Phosphorylation: In vitro and in-cell studies have confirmed that TTBK1 directly phosphorylates tau at several serine and tyrosine residues that are known to be phosphorylated in PHFs.[1][2][12] Key sites include:

Phosphorylation at Ser422 is of particular interest as it is almost exclusively found in pathological conditions and is considered a marker for pre-tangle formation.[3][9][13] TTBK1 is one of the few kinases capable of phosphorylating this specific site.[3][14]

Indirect Tau Phosphorylation and Kinase Activation: Beyond direct phosphorylation, TTBK1 can also indirectly promote tau hyperphosphorylation by activating other key tau kinases, such as cyclin-dependent kinase 5 (Cdk5) and glycogen synthase kinase 3 beta (GSK3β).[15] This creates a cascade effect, amplifying the pathological phosphorylation of tau.

Synergistic Interaction with Amyloid-β Pathology

TTBK1 activity is not isolated to tau pathology; it also intersects with the amyloid cascade. Studies using bigenic mice expressing both human TTBK1 and a familial AD mutant of amyloid precursor protein (APP) show an exacerbation of neurodegenerative phenotypes compared to mice expressing either transgene alone.[5][6]

A key mechanism for this synergy involves the Collapsin Response Mediator Protein-2 (CRMP2), a protein critical for neurite outgrowth.[5]

-

Aβ induces CRMP2 phosphorylation in a TTBK1-dependent manner.[5][6]

-

TTBK1 enhances this Aβ-induced CRMP2 phosphorylation through a Rho kinase-dependent mechanism.[5][6]

-

The resulting phosphorylated CRMP2 (pCRMP2) forms a complex with phosphorylated tau.[5]

-

This pCRMP2-pTau complex is associated with neurite degeneration and the accumulation of pTau in the neuron's soma, contributing to the early pathology seen in the entorhinal cortex.[5][6][15]

TTBK1 as a Therapeutic Target

Given its central role in initiating tau pathology, TTBK1 has become an attractive therapeutic target for AD and other tauopathies.[7][8][16] The primary strategies being explored are small molecule inhibitors and antisense oligonucleotides (ASOs).

-

Small Molecule Inhibitors: Several potent and selective TTBK1 inhibitors have been developed.[7][17] These ATP-competitive molecules are designed to block the kinase's active site, thereby preventing the phosphorylation of its substrates.[8] In vivo studies have shown that these inhibitors can cross the blood-brain barrier and lead to a dose-dependent decrease in tau phosphorylation at pathologically relevant sites.[7][17]

-

Antisense Oligonucleotides (ASOs): ASOs are designed to bind to TTBK1 mRNA, leading to its degradation and preventing the synthesis of the TTBK1 protein. Central administration of an ASO targeting Ttbk1 in PS19 tauopathy mice successfully suppressed Ttbk1 expression and significantly reduced the accumulation of phosphorylated tau in the hippocampus.[4][15]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on TTBK1.

Table 1: Potency of TTBK1 Inhibitors

| Compound | Target | IC50 | Notes | Reference(s) |

|---|---|---|---|---|

| TTBK1-IN-1 | TTBK1 | 2.7 nM | Potent, selective, and brain-penetrant. | [17] |

| VNG1.47 | TTBK1 | 10 µM (used conc.) | Restores TDP-43 homeostasis in AD patient lymphoblasts. | [18] |

| IGS2.7 | CK1 | 5 µM (used conc.) | Also restores TDP-43 homeostasis in AD patient lymphoblasts. | [18] |

| ZINC000095101333 | TTBK1 | -8.64 kcal/mol (docking) | Computationally identified potential inhibitor. |[19] |

Table 2: Effects of TTBK1 Modulation on Tau Phosphorylation in Animal Models

| Model | Intervention | Dose | Effect | Reference(s) |

|---|---|---|---|---|

| Isoflurane-induced hypothermia mice | TTBK1-IN-1 (IP) | 20 mg/kg | 21% decrease in pS422 tau | [17] |

| Isoflurane-induced hypothermia mice | TTBK1-IN-1 (IP) | 60 mg/kg | 60% decrease in pS422 tau | [17] |

| PS19 Tauopathy Mice | ASO-Ttbk1 (ICV) | 700 µg | Significant reduction in pT231, pT181, pS396, and pS422 tau in hippocampus. |[4] |

Key Experimental Methodologies

In Vitro Kinase Assay

This assay is used to measure the direct enzymatic activity of TTBK1 and to screen for inhibitors.

-

Objective: To quantify the phosphorylation of a substrate by TTBK1 and determine the IC50 of inhibitory compounds.

-

Protocol Outline:

-

Reagents: Purified recombinant TTBK1, kinase substrate (e.g., Myelin Basic Protein or a specific tau peptide), ATP, 5x Kinase Assay Buffer, test inhibitor compounds, and a detection reagent (e.g., ADP-Glo™).[20][21]

-

Preparation: Serially dilute the test inhibitor in a suitable solvent (e.g., DMSO). Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.

-

Reaction: In a 96-well plate, add the test inhibitor dilutions. Add the purified TTBK1 enzyme to all wells except the "Blank" control.

-

Initiation: Initiate the kinase reaction by adding the master mix to all wells.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[20]

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection system like ADP-Glo™.[20]

-

Analysis: Subtract the "Blank" reading from all other values. Plot the remaining luminescence signal against the inhibitor concentration to calculate the IC50 value.

-

Cellular Co-expression and Western Blotting

This method is used to confirm TTBK1's effect on tau phosphorylation within a cellular context.

-

Objective: To visualize the increase in tau phosphorylation when co-expressed with TTBK1 in cultured cells.

-

Protocol Outline:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells or a neuronal cell line (e.g., SH-SY5Y).

-

Transfection: Co-transfect cells with plasmids encoding human tau and either full-length human TTBK1 or a kinase-dead TTBK1 mutant (as a negative control).[11][12]

-

Incubation: Allow 24-48 hours for protein expression.

-

Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration in the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein lysate via SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies specific for phosphorylated tau epitopes (e.g., anti-pSer422, AT8 for pSer202/pThr205) and total tau.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Quantify the band intensities for phosphorylated tau and normalize them to the total tau signal to determine the relative increase in phosphorylation.[11]

-

ASO Administration in Transgenic Mouse Models

This protocol details the in vivo validation of TTBK1 as a therapeutic target.

-

Objective: To assess the therapeutic effect of reducing TTBK1 protein levels on tau pathology in a mouse model of tauopathy.

-

Protocol Outline:

-

Animal Model: Use a relevant transgenic mouse model, such as the PS19 line, which expresses the human P301S mutant tau and develops age-dependent tau pathology.[4]

-

ASO Administration: At a specified age (e.g., 6 months), administer the ASO targeting Ttbk1 or a non-targeting control ASO via intracerebroventricular (ICV) injection. This ensures direct delivery to the CNS.[4]

-

Post-injection Period: House the animals for a defined period (e.g., 8 weeks) to allow for ASO-mediated knockdown of Ttbk1 mRNA and protein.[4]

-

Tissue Harvest: Euthanize the mice and perfuse them with saline. Dissect the brains and isolate specific regions of interest, such as the hippocampus and cortex.

-

Biochemical Analysis:

-

Prepare sarkosyl-soluble and -insoluble fractions from the brain tissue to separate different species of tau.

-

Quantify the levels of specific phospho-tau epitopes (e.g., pT231, pS422) in each fraction using ELISA or Western blotting.[4]

-

-

Immunohistological Analysis:

-

Fix, section, and stain brain tissue with antibodies against phospho-tau to visualize the anatomical distribution and intensity of tau pathology.

-

Quantify the immunofluorescence signal in specific brain regions, like the mossy fibers of the dentate gyrus.[4]

-

-

Analysis: Compare the levels and distribution of phosphorylated tau between the ASO-Ttbk1 treated group and the control group to determine the efficacy of the treatment.

-

Conclusion and Future Directions

The evidence strongly implicates Tau-tubulin kinase 1 as a critical driver of tau pathology in Alzheimer's disease. Its neuron-specific expression, upregulation in the AD brain, and direct role in phosphorylating tau at key pathological sites place it at a crucial node in the disease process.[1][3][9] Furthermore, its synergistic relationship with Aβ pathology suggests that targeting TTBK1 could disrupt multiple facets of neurodegeneration.[5][6]

Preclinical data from studies using both small molecule inhibitors and antisense oligonucleotides are highly encouraging, demonstrating that reducing TTBK1 activity or expression can significantly lower pathological tau phosphorylation in vivo.[4][17] These findings validate TTBK1 as a promising therapeutic target.

Future research should focus on the development of highly selective TTBK1 inhibitors that spare the closely related TTBK2 isoform to minimize potential off-target effects.[14] Long-term studies in more advanced animal models are necessary to evaluate the impact of TTBK1 inhibition on cognitive decline and neuronal loss. Ultimately, the translation of TTBK1-targeted therapies into clinical trials will be a critical step in the fight against Alzheimer's disease and other devastating tauopathies.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Tau-tubulin kinase [frontiersin.org]

- 4. Antisense oligonucleotide-based targeting of Tau-tubulin kinase 1 prevents hippocampal accumulation of phosphorylated tau in PS19 tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alzheimer Disease | Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models | springermedicine.com [springermedicine.com]

- 7. Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]

- 8. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Tau-tubulin kinase 1 expression, phosphorylation and co-localization with phospho-Ser422 tau in the Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mayo.edu [mayo.edu]

- 16. Tau Tubulin Kinase 1 (TTBK1), a new player in the fight against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational Design of Novel Tau-Tubulin Kinase 1 Inhibitors for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

(R)-Ttbk1-IN-1: A Selective Inhibitor of Tau Tubulin Kinase 1 for Neurodegenerative Disease Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine/tyrosine kinase predominantly expressed in the central nervous system. Its role in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies, has positioned it as a significant therapeutic target.[1][2][3] Furthermore, TTBK1 has been implicated in the phosphorylation of TDP-43, linking it to the pathology of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).[4] The development of potent and selective TTBK1 inhibitors is therefore of paramount importance for advancing our understanding of these devastating neurodegenerative diseases and for developing novel therapeutic interventions. (R)-Ttbk1-IN-1 has emerged as a potent, selective, and brain-penetrant inhibitor of TTBK1, making it a valuable tool for both in vitro and in vivo research.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is an ATP-competitive inhibitor of TTBK1.[7][8] By binding to the ATP-binding pocket of the TTBK1 kinase domain, it prevents the transfer of a phosphate group from ATP to its substrates, such as tau and TDP-43.[7] This inhibition of phosphorylation at disease-relevant sites is the primary mechanism by which this compound exerts its effects.[1][5] The reduction of hyperphosphorylated tau can prevent the formation of neurofibrillary tangles and restore normal microtubule function, while the inhibition of TDP-43 phosphorylation may mitigate its pathological aggregation and mislocalization.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for TTBK1-IN-1, the racemic mixture of this compound. While specific data for the (R)-enantiomer is not always separately reported, it is generally understood to be the more active enantiomer.

Table 1: In Vitro Potency of TTBK1-IN-1 and a Structurally Similar Inhibitor

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| TTBK1-IN-1 | Biochemical | TTBK1 | 2.7 | [6] |

| Compound 31 (TTBK1-IN-1) | Cellular (Tau Phosphorylation) | TTBK1 | 315 | [5] |

| BIIB-TTBK1i | Biochemical | TTBK1 | ~9.5 | |

| BIIB-TTBK1i | Cellular (Tau Phosphorylation, S422) | TTBK1 | 9.75 |

Table 2: Kinase Selectivity Profile of a TTBK1 Inhibitor (BIIB-TTBK1i)

A comprehensive kinase selectivity panel for TTBK1-IN-1 (compound 31) is available in the supporting information of Halkina et al., J Med Chem. 2021 May 13;64(9):6358-6380.[5] The following data for a similar selective TTBK1 inhibitor, BIIB-TTBK1i, demonstrates high selectivity.

| Kinase | Target Occupancy in vivo (>50%) |

| TTBK1/TTBK2 | Yes |

| 3 other kinases (unspecified) | Yes |

Table 3: In Vivo Pharmacokinetics and Efficacy of TTBK1-IN-1

| Parameter | Species | Value | Conditions | Reference |

| Brain Penetration (Kp,uu) | Rat | 0.32 | [5] | |

| Tau Phosphorylation (Ser422) Reduction | Mouse | Dose-dependent decrease | Intraperitoneal injection (20-60 mg/kg) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

TTBK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against TTBK1.[9][10][11][12]

Materials:

-

Recombinant human TTBK1 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the assay plate.

-

Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for TTBK1, if known), and MBP substrate.

-

Add 5 µL of the master mix to each well.

-

Initiate the reaction by adding 2.5 µL of recombinant TTBK1 enzyme diluted in kinase buffer.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Tau Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of this compound on tau phosphorylation in a cellular context.[14][15][16]

Materials:

-

A suitable cell line (e.g., SH-SY5Y, HEK293T)

-

Plasmids for overexpression of human tau (e.g., 2N4R) and TTBK1 (optional, for signal enhancement)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-tau (specific sites like Ser422), anti-total-tau, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and, if applicable, transfect with tau and/or TTBK1 plasmids.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phospho-tau signal to the total-tau signal and the loading control.

-

In Vivo Animal Study (Tauopathy Mouse Model)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of tauopathy.[6]

Materials:

-

A suitable mouse model of tauopathy (e.g., PS19)

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection)

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenization buffer with protease and phosphatase inhibitors

-

Equipment for tissue processing, protein extraction, and Western blotting (as described above)

Procedure:

-

Animal Dosing:

-

Acclimate the animals to the housing conditions.

-

Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) at various doses.

-

-

Tissue Collection:

-

At a specified time point after the final dose, euthanize the animals.

-

Perfuse the animals with saline.

-

Dissect and collect the brains (or specific brain regions like the hippocampus and cortex).

-

-

Tissue Processing and Analysis:

-

Homogenize the brain tissue in homogenization buffer.

-

Prepare protein lysates and perform Western blotting for phospho-tau and total tau as described in the cellular assay protocol.

-

-

Data Analysis:

-

Quantify the levels of phosphorylated tau relative to total tau in the different treatment groups.

-

Perform statistical analysis to determine the significance of any observed reductions in tau phosphorylation.

-

Visualizations

Signaling Pathway

Caption: TTBK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

References

- 1. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indico.psi.ch [indico.psi.ch]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 12. promega.com [promega.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Enantiomeric Specificity of (R)-Ttbk1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enantiomeric specificity of the potent and brain-penetrant Tau Tubulin Kinase 1 (TTBK1) inhibitor, (R)-Ttbk1-IN-1. Through a comprehensive review of published data, this document provides a detailed comparison of the biochemical and cellular activities of the (R)- and (S)-enantiomers of Ttbk1-IN-1, outlines the experimental protocols used for their evaluation, and visualizes the pertinent biological pathways and experimental workflows.

Executive Summary

Tau Tubulin Kinase 1 (TTBK1) is a neuron-specific serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies. Inhibition of TTBK1 is a promising therapeutic strategy to mitigate tau pathology. TTBK1-IN-1 has emerged as a potent inhibitor of this kinase. This guide focuses on the stereochemistry of TTBK1-IN-1, demonstrating that the inhibitory activity is primarily driven by the (S)-enantiomer, herein referred to as (S)-TTBK1-IN-1 (also known as compound 31 or BIIB-TTBKi). The (R)-enantiomer, this compound, exhibits significantly lower potency. This document collates the quantitative data on the enantiomeric specificity, details the experimental methodologies, and provides visual representations of the underlying biological and experimental frameworks.

Data Presentation: Quantitative Comparison of (R)- and (S)-Ttbk1-IN-1

The following tables summarize the key quantitative data comparing the biochemical and cellular activities of the enantiomers of Ttbk1-IN-1. The data is extracted from Halkina et al., 2021.[1][2][3][4][5]

Table 1: Biochemical Potency of Ttbk1-IN-1 Enantiomers against TTBK1

| Compound | Enantiomer | TTBK1 IC50 (nM) |

| Ttbk1-IN-1 | Racemate | 2.7[6][7] |

| 31 | (S) | 2.7 |

| 32 | (R) | >10,000 |

Table 2: Cellular Potency of Ttbk1-IN-1 Enantiomers in a HEK293 pS422 Tau HTRF Assay

| Compound | Enantiomer | Cellular pS422 IC50 (nM) |

| 31 | (S) | 315[2][3] |

| 32 | (R) | >30,000 |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, based on the procedures described by Halkina et al., 2021.[1][2][3][4][5]

Synthesis and Chiral Separation of (R)- and (S)-Ttbk1-IN-1

The synthesis of the racemic Ttbk1-IN-1 is followed by chiral separation using supercritical fluid chromatography (SFC) to isolate the individual enantiomers.

-

Racemate Synthesis: The synthesis of the racemic mixture of Ttbk1-IN-1 is achieved through a multi-step process, which is not detailed in the provided search results.

-

Chiral Separation:

-

Column: Chiralpak IG (2 x 15 cm, 5 µm)

-

Mobile Phase: 40% Methanol (with 0.2% NH4OH) / 60% CO2

-

Flow Rate: 100 g/min

-

Detection: 220 nm

-

The two enantiomers are collected as separate fractions. The first eluting enantiomer is designated as enantiomer 1, and the second is enantiomer 2. Subsequent analysis confirmed that the more potent (S)-enantiomer is the second to elute.

-

TTBK1 Biochemical Assay (HTRF)

The biochemical potency of the compounds was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring the phosphorylation of a tau-derived peptide by recombinant human TTBK1.

-

Enzyme: Recombinant human TTBK1 (amino acids 1-343)

-

Substrate: ULight-Tau peptide

-

Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl2, 1 mM DTT, 0.1% BSA, and 0.02% Tween-20

-

Procedure:

-

The TTBK1 enzyme is incubated with the test compound at various concentrations in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP (at the Km concentration) and the ULight-Tau peptide substrate.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the product is detected by adding a europium-labeled anti-phospho-tau antibody.

-

After an incubation period, the HTRF signal is read on a compatible plate reader.

-

IC50 values are calculated from the dose-response curves.

-

HEK293 Cell-Based pS422 Tau HTRF Assay

The cellular potency of the inhibitors was assessed by measuring the inhibition of tau phosphorylation at serine 422 (pS422) in a HEK293 cell line overexpressing human TTBK1 and tau.

-

Cell Line: HEK293 cells co-transfected with plasmids for human TTBK1 and human tau protein.

-

Assay Principle: A Lanthascreen cellular assay format is used to detect intracellular pS422-tau levels via HTRF.

-

Procedure:

-

HEK293 cells are plated in 384-well plates and co-transfected with TTBK1 and tau expression vectors.

-

After 24 hours, the cells are treated with a serial dilution of the test compounds.

-

Following a 24-hour incubation with the compounds, the cells are lysed.

-

The cell lysates are then incubated with a terbium-labeled anti-tau antibody and a d2-labeled anti-pS422-tau antibody.

-

The HTRF signal is measured on a plate reader.

-

IC50 values are determined from the resulting dose-response curves.

-

In Vivo Mouse Hypothermia Model

The in vivo efficacy of the compounds in reducing tau phosphorylation was evaluated in a mouse model where hypothermia is induced to increase tau phosphorylation.

-

Animal Model: C57Bl/6 mice.

-

Procedure:

-

Mice are administered the test compound via intraperitoneal (I.P.) injection.

-

Five minutes after compound administration, the mice are exposed to isoflurane to induce hypothermia.

-

After a set period of hypothermia, brain tissue is collected.

-

The levels of phosphorylated tau (at various sites, including Ser422) and total tau in the brain lysates are quantified by Western blot or other immunoassays.

-

The reduction in the ratio of phosphorylated tau to total tau is used to determine the in vivo efficacy of the inhibitor.

-

Mandatory Visualizations

TTBK1 Signaling Pathway

Caption: Simplified TTBK1 signaling pathway in neurodegeneration.

Experimental Workflow for Enantiomeric Specificity

Caption: Workflow for assessing enantiomeric specificity.

Logical Relationship of TTBK1-IN-1 Enantiomers

Caption: Relationship between TTBK1-IN-1 enantiomers and activity.

References

- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. HTRF Human Total Tau Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 7. medchemexpress.com [medchemexpress.com]

(R)-Ttbk1-IN-1: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tau Tubulin Kinase 1 (TTBK1) is a central nervous system-specific kinase implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and other tauopathies. Its role in the hyperphosphorylation of tau and TDP-43, key proteins that form pathological aggregates in these conditions, has positioned TTBK1 as a promising therapeutic target. This technical guide provides an in-depth overview of (R)-Ttbk1-IN-1, a potent and selective inhibitor of TTBK1, for research and development applications. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to TTBK1 in Neurodegenerative Diseases

TTBK1 is a serine/threonine kinase that is predominantly expressed in the brain.[1] Upregulation of TTBK1 activity has been linked to the hyperphosphorylation of tau protein at several sites, including Ser198, Ser199, Ser202, and Ser422.[2] This hyperphosphorylation leads to the dissociation of tau from microtubules, disrupting their stability and promoting the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[1] Furthermore, TTBK1 has been shown to phosphorylate TDP-43, a protein whose aggregation is characteristic of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).[3][4] The inhibition of TTBK1 is therefore a rational therapeutic strategy to mitigate the pathology of these devastating neurodegenerative disorders.[5]

This compound: A Potent and Selective TTBK1 Inhibitor

This compound, also known as compound 31 and BIIB-TTBK1i, is a potent, selective, and brain-penetrant inhibitor of TTBK1.[6][7] Its enantiomer is TTBK1-IN-1.[6] this compound has demonstrated the ability to reduce tau phosphorylation at disease-relevant sites in both in vitro and in vivo models.[7]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of TTBK1, binding to the kinase domain and preventing the transfer of a phosphate group to its substrates, such as tau and TDP-43. By blocking the catalytic activity of TTBK1, this compound effectively reduces the levels of hyperphosphorylated tau and TDP-43, thereby preventing their aggregation and downstream neurotoxic effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant TTBK1 inhibitors.

Table 1: In Vitro Potency of TTBK1 Inhibitors

| Compound | Target | IC50 | Assay Type | Reference |

| This compound (Compound 31/BIIB-TTBK1i) | TTBK1 | ~9.5 nM | Recombinant Kinase Assay | [3] |

| This compound (Compound 31/BIIB-TTBK1i) | TTBK1 | 9.75 nM ± 1.38 nM | Cellular Assay (pS422 Tau FRET) | [3] |

| TTBK1-IN-1 | TTBK1 | 2.7 nM | Not Specified | [8] |

| VNG1.47 | TTBK1 | 0.2 ± 0.1 µM | Not Specified | [9] |

| IGS2.7 | CK1 | 23 ± 2 nM | Not Specified | [9] |

| Compound 8 | TTBK1 | 60 nM | Biochemical Assay | [10] |

| Compound 8 | TTBK1 | 571 nM | Cellular Assay | [10] |

| Compound 18 | TTBK1/2 | 13-18 nM | Biochemical Assay | [10] |

| Compound 18 | TTBK1 | 259 nM | Cellular Assay | [10] |

| Compound 3 | TTBK1 | 120 nM | Not Specified | [10] |

| Compound 3 | TTBK2 | 170 nM | Not Specified | [10] |

Table 2: Pharmacokinetic Parameters of TTBK1 Inhibitors

| Compound | Species | Parameter | Value | Reference |

| This compound (Compound 31) | Rat | Kp,uu (Brain/Plasma unbound concentration ratio) | 0.32 | [5][7] |

| VNG1.47 | Not Specified | BBB Prediction | CNS+ | [9] |

| IGS2.7 | Not Specified | BBB Prediction | CNS+ | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TTBK1 Kinase Inhibition Assay (Luminescent)

This protocol is adapted from a commercially available kit and measures the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

-

Recombinant TTBK1 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay reagents

-

White 96-well plates

Procedure:

-

Prepare a master mix containing kinase assay buffer, ATP, and MBP.

-

Add the master mix to the wells of a white 96-well plate.

-

Add the test inhibitor (this compound) at various concentrations to the appropriate wells.

-

Initiate the kinase reaction by adding diluted recombinant TTBK1 enzyme to all wells except the "blank" control.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[2]

Western Blot Analysis of Phosphorylated Tau

This protocol describes the detection of phosphorylated tau in cell lysates or brain tissue homogenates.

Materials:

-

Cell lysates or tissue homogenates

-

Lysis buffer containing phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against phosphorylated tau (e.g., pS422, AT8 for pS202/pT205) and total tau

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Prepare protein lysates from cells or tissues using a lysis buffer supplemented with phosphatase and protease inhibitors.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific phospho-tau epitope overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Normalize the phosphorylated tau signal to the total tau signal.[3][11]

Immunofluorescence Staining of TDP-43 in Cultured Cells

This protocol allows for the visualization of the subcellular localization of TDP-43.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against TDP-43

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fix the cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with 5% normal goat serum for 1 hour.

-

Incubate the cells with the primary anti-TDP-43 antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the staining using a fluorescence microscope.[1][12]

In Vivo Mouse Model: Hypothermia-Induced Tau Phosphorylation

This model is used to acutely increase tau phosphorylation in wild-type mice to assess the in vivo efficacy of TTBK1 inhibitors.

Materials:

-

Wild-type mice (e.g., C57BL/6)

-

Isoflurane anesthesia system

-

This compound formulated for intraperitoneal (i.p.) injection

-

Rectal probe for temperature monitoring

Procedure:

-

Administer this compound or vehicle control to the mice via i.p. injection.

-

After a short pre-treatment period (e.g., 5 minutes), induce anesthesia using isoflurane.

-

Maintain the mice under anesthesia for a defined period (e.g., 60 minutes) to induce hypothermia. Monitor the body temperature to confirm a drop.[11][13]

-

At the end of the anesthesia period, euthanize the mice and collect brain tissue.

-

Process the brain tissue for Western blot analysis of phosphorylated tau as described in Protocol 4.2.[13][14]

Visualizations

The following diagrams illustrate key concepts related to TTBK1 and its inhibition.

Caption: TTBK1 Signaling Pathway in Neurodegeneration.

Caption: Experimental Workflow for this compound Evaluation.

Caption: Logical Relationship of TTBK1 Inhibition.

Conclusion

This compound represents a valuable research tool for investigating the role of TTBK1 in neurodegenerative diseases. Its high potency, selectivity, and ability to penetrate the central nervous system make it an ideal candidate for both in vitro and in vivo studies aimed at validating TTBK1 as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of TTBK1 inhibition. Further research into the long-term efficacy and safety of TTBK1 inhibitors is warranted to advance this promising therapeutic strategy towards clinical applications.

References

- 1. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temperature-induced Artifacts in Tau Phosphorylation: Implications for Reliable Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]